![molecular formula C16H13ClN2O2 B12340652 3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal typically involves the condensation reaction between an aldehyde and a hydrazine derivative. One common method is the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine under acidic conditions. The reaction proceeds as follows:
Reactants: 4-chlorobenzaldehyde and 4-methylphenylhydrazine.
Conditions: Acidic medium, typically using acetic acid or hydrochloric acid as a catalyst.
Procedure: The reactants are mixed in a suitable solvent such as ethanol or methanol and heated under reflux for several hours.
Product Isolation: The product is isolated by cooling the reaction mixture, filtering the precipitate, and recrystallizing from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone moiety to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups on the phenyl rings.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal and antitubercular agent. It exhibits activity against pathogenic strains of fungi and Mycobacterium tuberculosis.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal involves its interaction with biological targets. The hydrazone moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition of their activity. The compound may also interfere with cellular pathways by binding to specific receptors or enzymes, thereby modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives
- 3-Chloro-4-methylphenylhydrazine hydrochloride
Uniqueness
3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antifungal and antitubercular properties, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C16H13ClN2O2 |
|---|---|
Peso molecular |
300.74 g/mol |
Nombre IUPAC |
(Z)-1-(4-chlorophenyl)-3-hydroxy-2-[(4-methylphenyl)diazenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-2-8-14(9-3-11)18-19-15(10-20)16(21)12-4-6-13(17)7-5-12/h2-10,20H,1H3/b15-10-,19-18? |
Clave InChI |
ANPPUTJILRUOMQ-LGBYSEEUSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N=N/C(=C\O)/C(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


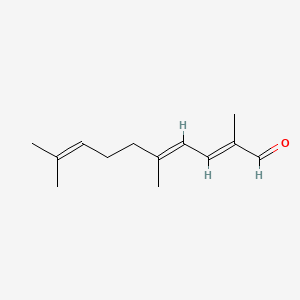
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)

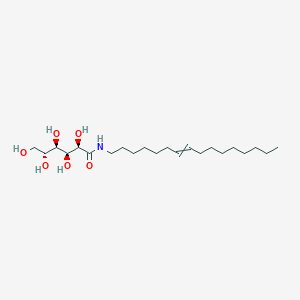

![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)
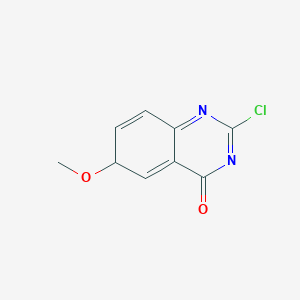
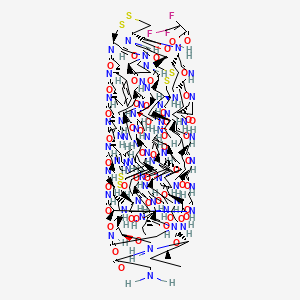
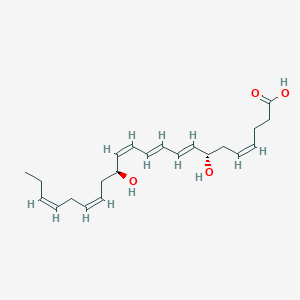

![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)
![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)
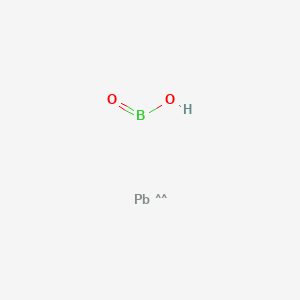
![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)
